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Compound Focus: Semicarbazide hydrochloride

CAS No.: 563-41-7; 18396-65-1

Cat. No.: S8050601

SEM-HCI Additive Experimental Protocol

The following workflow outlines the key steps for incorporating SEM-HCI into your tin perovskite solar cell

fabrication process, based on the published methodology [1] [2].
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Detailed Methodologies for Key Steps:

¢ Precursor Solution Preparation [1] [2]: Prepare the tin perovskite precursor solution. The cited
research uses a composition of FAe.7sMAo.25Shl3 dissolved in a mixed solvent.

e Additive Introduction [1] [2]: Introduce semicarbazide hydrochloride (SEM-HCI) into the precursor
solution at a concentration of 3 mol% relative to the perovskite precursors. Ensure it is fully dissolved
before proceeding.

¢ Film Deposition & Crystallization [1] [2]:

o Spin Coating: Deposit the wet film using a one-step spin-coating method.
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o Antisolvent Treatment: Near the end of the spin cycle, treat the film with an antisolvent (e.g.,
chlorobenzene (CB)) to induce crystallization.

o Thermal Annealing: Immediately after antisolvent treatment, transfer the film to a hotplate and
anneal at 70 °C to form the crystalline perovskite film.

Key Performance Improvements with SEM-HCI

The table below summarizes the enhanced film properties and device performance achieved with the SEM-

HCI additive compared to a control.

Control
Characterization Device . . Technical
. . SEM-HCI Derived Device o
Metric (without Significance
SEM-HCI)
Power Conversion Not explicitly 10.9% (champion device) [1] [3] [4] Direct enhancement of
Efficiency (PCE) stated (lower device energy
than 10.9%) conversion capability.
Operational Not explicitly ~100% initial PCE retained after Critical for practical
Stability stated 100 h under continuous AM 1.5G application and device
illumination (unencapsulated) [1] longevity.
[4] [5]
PL Decay Lifetime 1.29ns[1][2] 3.91ns|[1][2] Indicates reduced non-
(avg.) radiative
recombination.
Film Roughness 32.3nm[1][2] 24.1nm [1][2] Smoother films can
(RMS) reduce current leakage.
Surface Contact -0.4 eV [1] [2] -0.1eV [1] [2] Suggests reduction of
Potential Sn vacancies and hole

concentration.

Frequently Asked Questions (FAQ)
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Q1: What is the primary mechanism by which SEM-HCI suppresses deep-level traps? Al: SEM-HCI

operates through a dual mechanism:

e Coordination with Sn#*: The O=C-N functional group in SEM-HCI acts as a Lewis base, forming
coordinate bonds with undercoordinated Sn2* ions on the perovskite surface and grain boundaries.
This passivates dangling bonds [1] [5].

¢ Inhibiting Oxidation: By intensifying the electron cloud density around Sn ions, the additive raises
the energy required to form vacancies and makes it harder for Sn2* to oxidize to Sn**, thereby
reducing the source of deep-level traps and p-doping [1] [2].

Q2: My SEM-HCl-treated films show reduced grain size. Is this expected? A2: Yes, this is an observed
effect. The additive can act as a nucleation site, leading to a larger number of smaller grains. However, this is
often accompanied by a significant reduction in pits and gaps in the film, leading to better overall coverage

and reduced leakage current, which is beneficial for device performance [1] [2].

Q3: Does the SEM-HCI additive negatively affect the optical absorption of the film? A3: According to
UV-Vis absorption measurements, the SEM-HCI-treated perovskite films exhibit no absorption loss

compared to the control films. This is crucial for maintaining a high short-circuit current density (Jst) [1] [2].

Q4: Why choose additive engineering over post-treatment surface passivation? A4: Additive

engineering with SEM-HCI offers two key advantages [1]:

e Economic Viability: SEM-HCI is insoluble in common antisolvents like chlorobenzene, meaning it is
not washed away during the film processing, making the process more robust and cost-effective.

¢ Bulk & Surface Modulation: It modulates intrinsic Sn deep-level defects within the perovskite bulk in
addition to passivating the surface, leading to more comprehensive defect suppression.

Troubleshooting Guide

¢ Problem: Additive not dissolving fully in the precursor solution.
o Solution: Ensure the SEM-HCI powder is thoroughly mixed and consider mild agitation or slight
heating to aid dissolution, while avoiding solvent evaporation.
¢ Problem: Inconsistent film crystallization or poor morphology.
o Solution: Strictly control the timing of the antisolvent dripping and the subsequent annealing
temperature (70 °C). The reproducibility of the process is highly dependent on the precision of
these steps [1] [2].
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This research on SEM-HCI is specific to tin-based perovskite solar cells for addressing deep-level traps
from Sn vacancies. The additive's effectiveness in lead-based perovskites or other electronic devices is not

established.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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